1,5-Diazabicyclo[3.1.0]hexane
Description
Significance within Organic and Heterocyclic Chemistry
1,5-Diazabicyclo[3.1.0]hexane is a prominent member of the N,N-disubstituted diaziridine family. encyclopedia.pub Its chemical significance is largely derived from the strained cis-N,N-disubstituted diaziridine fragment, which serves as a precursor for versatile 1,3-dipolar cycloaddition reactions. encyclopedia.pubmdpi.com Upon thermal or catalytic cleavage of the weak N-N or C-N bond, the diaziridine ring opens to form reactive azomethine imines. mdpi.comresearchgate.net These 1,3-dipoles can be trapped by various dipolarophiles to construct a diverse array of complex, dinitrogenated heterocyclic compounds, including five- to eight-membered rings. researchgate.netd-nb.info This reactivity makes DABH and its derivatives powerful synthons in organic synthesis. researchgate.net
Furthermore, the high positive enthalpies of formation of these bicyclic systems make them attractive as high-energy density materials. mathnet.ru The conformational behavior of the DABH molecule, which has been studied both experimentally and theoretically, adds another layer of fundamental importance, as orbital interactions like anomeric effects play a crucial role in stabilizing its structure. acs.org
Historical Context of Diaziridine Chemistry and Bicyclic Analogues
The journey into diaziridine chemistry began between 1958 and 1959, when the parent three-membered heterocycle was independently discovered by three separate research groups. encyclopedia.pubnih.gov Following these initial publications, the field gained popularity over the subsequent two decades. encyclopedia.pub The synthesis of diaziridines is typically achieved by treating a carbonyl compound with an aminating reagent, such as hydroxylamine-O-sulfonic acid, and either ammonia (B1221849) or a primary aliphatic amine, followed by intramolecular cyclization. wikipedia.org
The study of N,N-disubstituted diaziridines and their bicyclic analogues, such as this compound, proved to be particularly fruitful. encyclopedia.pub These compounds became valuable reagents in organic synthesis, allowing for selective C-N or N-N bond cleavage. mdpi.com The development of synthetic protocols, including a three-component condensation reaction, paved the way for accessing these structures. nih.gov More recently, an optimized and scalable synthetic approach using N-chlorosuccinimide as a chlorinating agent in combination with carbonyl compounds and 1,3-diaminopropane (B46017) has been developed, demonstrating the broad applicability and continued interest in this class of compounds. nih.gov
Current Research Landscape and Emerging Trajectories of this compound
Current investigations into this compound and its derivatives are multifaceted, spanning fundamental structural studies, synthetic applications, and materials science.
Structural and Conformational Analysis: A significant portion of modern research is dedicated to elucidating the precise molecular structure and conformational dynamics of DABH and its substituted analogues. researchgate.net Techniques such as gas-phase electron diffraction (GED) combined with quantum-chemical calculations and various spectroscopic methods (NMR, IR, and Raman) have been employed. acs.orgrsc.orgrsc.org These studies have conclusively shown that the parent this compound molecule exists exclusively in a boat conformation at room temperature. acs.org This boat form is stabilized by an n(N) → σ*(C−C) anomeric effect. acs.orgresearchgate.net The chair conformation is predicted to be significantly higher in energy. acs.orgrsc.org The molecular geometries of numerous derivatives, including those with methyl, phenyl, and cyclopropyl (B3062369) substituents, have also been determined, providing insights into how substitution affects the ring structure. mathnet.ruresearchgate.netbohrium.com
Table 1: Selected Geometrical Parameters of this compound (Boat Conformation) Data obtained from gas-phase electron diffraction and quantum-chemical calculations.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1−N5 | 1.506 | C6−N1−C2 | 114.8 |
| N1−C6 | 1.442 | N5−N1−C2 | 107.7 |
| N1−C2 | 1.469 | N1−C2−C3 | 106.5 |
| C2−C3 | 1.524 | C2−C3−C4 | 104.0 |
| Source: The Journal of Physical Chemistry A acs.org |
Synthetic Utility and Reaction Chemistry: The application of DABH derivatives as precursors to azomethine imines for 1,3-dipolar cycloadditions remains a vibrant area of research. researchgate.netd-nb.info Scientists are exploring these reactions with a wide range of coupling partners, including alkenes, alkynes, and donor-acceptor cyclopropanes, to synthesize novel heterocyclic frameworks. d-nb.infochim.it The use of microwave irradiation has been shown to be an effective green chemistry approach for promoting these cycloadditions. d-nb.info The reversibility of these reactions under certain conditions has also been demonstrated, allowing for the generation of new azomethine imines from the cycloadducts. d-nb.info
Emerging Applications in Materials Science: A particularly promising trajectory for this compound-type compounds (DABHCs) is their potential use as green hypergolic propellants. researchgate.netacs.orgfigshare.com These compounds are being investigated as less toxic alternatives to traditional hydrazine-based rocket fuels. researchgate.net Research in this area involves the synthesis and characterization of various alkyl-substituted DABHCs to optimize their physicochemical properties. researchgate.netacs.org Key performance indicators such as density, viscosity, and heat of formation are systematically measured and calculated to assess their suitability as liquid fuels. rsc.orgacs.org For example, the heat of formation for 6-methyl-1,5-diazabicyclo[3.1.0]hexane has been calculated to be significantly higher than that of hydrazine. rsc.org
Table 2: Physicochemical Properties of Selected this compound Type Compounds (DABHCs)
| Compound | Density (g/mL) | Viscosity (mPa·s) | Calculated Heat of Formation (kJ/mol) |
| This compound (DABH) | >1.0 | ~2.40–2.63 | 276.2 |
| 6-Methyl-1,5-diazabicyclo[3.1.0]hexane (MDABH) | >1.0 | ~2.40–2.63 | 129.2 |
| 6-Ethyl-1,5-diazabicyclo[3.1.0]hexane (EDABH) | >1.0 | ~2.40–2.63 | - |
| 6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane (DDABH) | >1.0 | ~2.40–2.63 | - |
| Source: ACS Publications, ResearchGate researchgate.netacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-diazabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-5-4-6(5)3-1/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIHIJJOVJRDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CN2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339722 | |
| Record name | 1,5-Diazabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13090-31-8 | |
| Record name | 1,5-Diazabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1,5 Diazabicyclo 3.1.0 Hexane
Established Synthetic Pathways to the 1,5-Diazabicyclo[3.1.0]hexane Core Structure
The construction of the this compound scaffold is a key focus of synthetic efforts. Optimized protocols have been developed to ensure efficient and scalable production.
Optimized Protocols for Bicyclic Diaziridine Assembly
A highly efficient and optimized synthetic approach for assembling 1,5-diazabicyclo[3.1.0]hexanes has been developed. acs.orgnih.gov This protocol demonstrates high yields, structural diversity, and scalability, making it broadly applicable for further research. The method involves the reaction of a carbonyl compound, 1,3-diaminopropane (B46017), and a chlorinating agent. acs.orgnih.gov The reaction conditions have been optimized to maximize the yield of the desired bicyclic diaziridine. acs.org
Utilization of Specific Chlorinating Agents in Synthesis
Several N-haloamides have been evaluated as chlorinating agents in the synthesis of 1,5-diazabicyclo[3.1.0]hexanes. These include chloramine (B81541) B, sodium dichloroisocyanurate (NaDCC), trichloroisocyanuric acid (TCCA), N-chlorophthalimide (PhthCl), N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS). acs.org Among these, N-chlorosuccinimide (NCS) has been identified as a particularly convenient and easy-to-handle chlorinating agent for this transformation. acs.orgnih.gov The use of NCS in combination with carbonyl compounds and 1,3-diaminopropane allows for the preparation of a wide range of target diaziridines with high yields. acs.orgnih.gov
The proposed reaction mechanism when using NCS involves the formation of an α-amino alcohol intermediate, which then undergoes dehydrohalogenation in the presence of a second equivalent of 1,3-diaminopropane to form the target bicyclic diaziridine. acs.org A byproduct of this reaction is succinimide. acs.org
Role of Carbonyl Compounds and Diamines in Scaffold Construction
The reaction utilizes a carbonyl compound and a diamine, specifically 1,3-diaminopropane, for the construction of the this compound scaffold. acs.orgnih.gov However, the choice of diamine is critical, as the use of homologous diamines such as 1,2-diaminoethane and 1,4-diaminobutane (B46682) did not yield the corresponding bicyclic products. acs.org Instead, dihydroimidazole (B8729859) and a Schiff base were the main products, respectively. acs.org This highlights the specific requirement of the 1,3-diaminopropane backbone for the successful formation of the this compound ring system.
Synthesis of Substituted this compound Derivatives
The synthetic methodology allows for the incorporation of various substituents onto the this compound core, leading to a diverse library of derivatives.
Alkyl-Substituted Analogues
A range of alkyl-substituted this compound derivatives has been successfully synthesized. acs.orgfigshare.com These include compounds with simple alkyl groups as well as spirocyclic derivatives. acs.org The synthesis of these analogues demonstrates the robustness and scalability of the developed protocol. acs.org For instance, 6-methyl-1,5-diazabicyclo[3.1.0]hexane (MDABH), 6-ethyl-1,5-diazabicyclo[3.1.0]hexane (EDABH), and 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane (DDABH) have been synthesized and their properties investigated. figshare.com A versatile single-step procedure has also been proposed for the synthesis of various alkyl-substituted diaziridines and 1,5-diazabicyclo[3.1.0]hexanes. rsc.org
The following table summarizes some of the synthesized alkyl-substituted analogues and their reported yields.
| Alkyl Substituent | Compound Name | Yield (%) |
| Methyl | 6-methyl-1,5-diazabicyclo[3.1.0]hexane (MDABH) | Not specified figshare.com |
| Ethyl | 6-ethyl-1,5-diazabicyclo[3.1.0]hexane (EDABH) | Not specified figshare.com |
| Dimethyl | 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane (DDABH) | Not specified figshare.com |
| Various Alkyls | Alkyl-substituted analogues (3n-q) | Up to 95% acs.org |
Aryl-Substituted Analogues
The synthesis of aryl-substituted this compound derivatives has also been extensively explored. acs.orgd-nb.info A variety of diaziridines with substituted aryl and heteroaryl fragments have been synthesized. acs.org For compounds incorporating electron-withdrawing substituents, it was found that increasing the reaction time is necessary for complete conversion. acs.org The synthesis of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane has been reported. amazonaws.com Furthermore, the 1,3-dipolar cycloaddition reactions of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes have been studied, highlighting their utility as precursors for more complex heterocyclic systems. d-nb.info
The table below provides examples of synthesized aryl-substituted analogues.
| Aryl Substituent | Compound Name | Yield (%) |
| Phenyl | 6-phenyl-1,5-diazabicyclo[3.1.0]hexane | Not specified amazonaws.com |
| Various Aryls | Aryl-substituted analogues (3b-k) | Up to 95% acs.org |
| Various Heteroaryls | Heteroaryl-substituted analogues (3l, m) | Up to 95% acs.org |
Preparation of Other Functionally Substituted Systems
The core structure of this compound serves as a template for the development of a wide array of functionally substituted derivatives. Research has established protocols for introducing substituents at various positions on the bicyclic ring system, leading to novel compounds with unique properties.
A primary method for creating substituted systems involves the condensation of 1,3-diaminopropane with a diverse range of carbonyl compounds in the presence of a suitable chlorinating agent like N-chlorosuccinimide (NCS). acs.org This approach has successfully yielded diaziridines bearing variously substituted aryl, heteroaryl, alkyl, alkenyl, and styryl fragments attached to the C6 position. acs.org Notably, this method also accommodates the formation of spirocyclic derivatives. acs.org For instance, the reaction has been shown to be effective for producing compounds with electron-withdrawing substituents on an aryl ring, although this may require longer reaction times and careful temperature control to prevent the formation of byproducts. acs.org
Specific examples of functionally substituted systems include:
Aryl-substituted: 6-Aryl-1,5-diazabicyclo[3.1.0]hexanes are frequently used as precursors for generating azomethine imines for cycloaddition reactions. mdpi.comnih.gov An example is 6-(4-methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane. researchgate.net
Alkyl-substituted: The synthesis of 3,3-dimethyl- and 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane has been reported through the reaction of the corresponding diamine with formaldehyde (B43269) or acetone, respectively. acs.org
Bicyclic Derivatives: The synthesis of 6,6′-bi(this compound) has been achieved, demonstrating the possibility of linking two bicyclic units. researchgate.net
However, the synthetic scope has limitations. Attempts to use homologous diamines like 1,2-diaminoethane and 1,4-diaminobutane did not yield the corresponding bicyclic diaziridine products. acs.org Similarly, the introduction of hydroxyl groups or a pyrrole (B145914) ring proved unsuccessful under the reported conditions. acs.org
Table 1: Examples of Functionally Substituted this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | Substituent(s) | Position of Substitution | Reference |
|---|---|---|---|
| 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane | Phenyl | C6 | amazonaws.com |
| 6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane | 4-Methoxyphenyl | C6 | researchgate.net |
| 6,6'-Bi(this compound) | A second 1,5-diazabicyclo[3.1.0]hexyl group | C6 | researchgate.net |
| 3,3-Dimethyl-1,5-diazabicyclo[3.1.0]hexane | Two methyl groups | C3 | acs.org |
| 6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane | Two methyl groups | C6 | acs.org |
| Aryl, heteroaryl, alkyl, alkenyl, styryl derivatives | Various | C6 | acs.org |
| Spirocyclic derivatives | Cycloalkyl | C6 | acs.org |
Scalability and Efficiency Considerations in Synthetic Protocols
The transition from laboratory-scale synthesis to larger, gram-scale production of 1,5-diazabicyclo[3.1.0]hexanes necessitates the development of efficient, robust, and scalable protocols. A significant advancement in this area is an optimized synthetic approach that utilizes N-chlorosuccinimide (NCS) as a convenient and easy-to-handle chlorinating agent. acs.orgnih.gov This method, which involves the reaction of 1,3-diaminopropane, a carbonyl compound, and NCS, has demonstrated high yields and structural diversity, proving its applicability for larger-scale investigations. nih.gov
The efficiency of the synthesis is highly dependent on the choice of the chlorinating agent and reaction conditions. A study comparing various N-haloamides found NCS to be superior. acs.org When using NCS in methanol (B129727) at 0 °C, the target diaziridine was obtained in a 95% yield. acs.org In contrast, other agents like N-bromosuccinimide (NBS) led to significant byproduct formation and lower yields. acs.org The reaction temperature is also a critical parameter; increasing the temperature from 0 °C to 20 °C resulted in a decreased yield from 95% to 85%. acs.org
The optimized protocol has been successfully applied to synthesize a range of 1,5-diazabicyclo[3.1.0]hexanes on a gram scale, highlighting the robustness and scalability of the procedure. acs.org This efficiency is crucial for making these compounds readily available for further research into their chemical properties and applications, such as in the generation of azomethine imines for cycloaddition reactions. mdpi.com
Table 2: Effect of Chlorinating Agent on the Yield of 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane This table is interactive. You can sort and filter the data.
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Methanol | 0 | 4 | 95 | acs.org |
| N-Chlorosuccinimide (NCS) | Methanol | 20 | 4 | 85 | acs.org |
| N-Bromosuccinimide (NBS) | Methanol | -15 | 4 | 45 | acs.org |
| Sodium Dichloroisocyanurate (NaDCC) | Methanol | 0 | 4 | 91 | acs.org |
| Trichloroisocyanuric Acid (TCCA) | Methanol | 0 | 4 | 93 | acs.org |
Chemo- and Regioselective Synthesis of Advanced this compound Architectures
The strained diaziridine ring within the this compound framework makes it a valuable precursor for generating reactive intermediates, particularly azomethine imines. The chemo- and regioselective control of reactions involving these intermediates is paramount for constructing more complex, dinitrogenated heterocyclic architectures. nih.gov
Azomethine imines can be generated in situ from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes through thermal or catalytic cleavage of a C-N bond in the diaziridine ring. mdpi.comnih.gov These 1,3-dipoles can then undergo [3+2] cycloaddition reactions with various dipolarophiles. The selectivity of these cycloadditions can be influenced by the reaction conditions. For instance, the reaction of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with 1,3-diphenylprop-2-en-1-ones under microwave irradiation proceeds regio- and stereoselectively to yield perhydropyrazolopyrazoles. nih.gov
Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), are effective catalysts for the C-N bond cleavage, enabling the generation of azomethine imines under mild conditions. mdpi.comresearchgate.net The use of such catalysts can provide different selectivity compared to thermal conditions. nih.gov This catalytic approach has been employed in the regio- and stereoselective [3+2] cycloaddition with 1-hetaryl-2-nitroethenes. researchgate.net
Furthermore, a regioselective one-pot method mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN) has been developed to access bicyclic cationic structures with a 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium core from 1,5-diazabicyclo[3.1.0]hexanes. mdpi.com These selective transformations underscore the utility of the this compound scaffold in constructing advanced, polycyclic nitrogen-containing molecules. researchgate.net The ability to control the reaction pathways, either thermally or catalytically, allows for the targeted synthesis of specific isomers and complex molecular frameworks. nih.govresearchgate.net
Structural Elucidation and Conformational Analysis of 1,5 Diazabicyclo 3.1.0 Hexane Systems
Experimental Techniques for Molecular Structure Determination
The precise determination of the molecular geometry of 1,5-diazabicyclo[3.1.0]hexane and its substituted analogues has been achieved through a combination of gas-phase and solid-state experimental methods.
Gas-Phase Electron Diffraction (GED) Studies
Gas-phase electron diffraction (GED) has proven to be a powerful tool for unraveling the conformational preferences and structural parameters of this compound systems in their free state, devoid of crystal packing forces. Early studies, in conjunction with quantum chemical calculations, unequivocally established that the parent this compound molecule exists almost exclusively in a boat conformation at room temperature. acs.orgacs.org
These investigations have provided precise measurements of bond lengths and angles. For the parent compound, key structural parameters have been determined as follows:
| Parameter | Value (Å or °) |
| N1–N5 | 1.506(13) Å |
| N1–C6 | 1.442(2) Å |
| N1–C2 | 1.469(4) Å |
| C2–C3 | 1.524(7) Å |
| ∠ C6–N1–C2 | 114.8(8)° |
| ∠ N5–N1–C2 | 107.7(4)° |
| ∠ N1–C2–C3 | 106.5(9)° |
| ∠ C2–C3–C4 | 104.0(10)° |
| Data from a combined GED and quantum-chemical study. acs.org |
Subsequent GED studies on substituted derivatives have revealed the subtle interplay between substituent effects and conformational stability.
X-ray Diffraction Analysis of Crystalline Derivatives
While GED provides insights into the gas-phase structure, X-ray diffraction analysis of single crystals offers a detailed picture of the molecular conformation in the solid state. Studies on various crystalline derivatives of this compound have consistently shown that the bicyclic core adopts a boat conformation . d-nb.infobeilstein-journals.org This has been observed in a range of 6-aryl substituted derivatives, including 6-phenyl-1,5-diazabicyclo[3.1.0]hexane. d-nb.infobeilstein-journals.org
The solid-state data corroborates the gas-phase findings, indicating a strong intrinsic preference for the boat-like geometry in this heterocyclic system. For instance, the X-ray structure of a cycloadduct derived from a 6-aryl-1,5-diazabicyclo[3.1.0]hexane clearly depicts the boat arrangement of the diazabicyclo[3.1.0]hexane moiety. d-nb.info
Conformational Isomerism and Equilibrium Dynamics
The conformational flexibility of the five-membered ring in this compound allows for the existence of several possible conformers, including boat, chair, and twist forms.
Analysis of Boat, Chair, and Twist Conformations
Theoretical calculations have explored the potential energy surface of this compound, identifying three key stationary points corresponding to the boat, chair, and twist conformations. acs.org For the parent molecule, the boat conformation is found to be the global minimum. The chair conformation is calculated to be significantly higher in energy, by approximately 3.8 kcal/mol, while the twist conformation is considerably less stable. acs.orgacs.org This substantial energy difference explains the exclusive observation of the boat conformer in gas-phase experiments at ambient temperatures. acs.orgacs.org The stability of the boat form is attributed, in part, to favorable orbital interactions, specifically an anomeric effect involving the nitrogen lone pairs. acs.org
| Conformer | Relative Energy (kcal/mol) |
| Boat | 0 |
| Chair | ~3.8 |
| Twist | ~49.5 |
| Theoretical energy differences relative to the most stable boat conformer. acs.orgacs.org |
Conformational Behavior of Alkyl and Aryl Substituted Derivatives
The introduction of substituents onto the this compound framework can influence the conformational equilibrium. For instance, a GED study of 3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane revealed the presence of a mixture of both chair (68%) and boat (32%) conformers at 57 °C. acs.orgnih.gov This indicates that the steric interactions introduced by the gem-dimethyl group at the 3-position destabilize the boat conformation relative to the chair form.
In contrast, 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane was found to exist as a single stable conformation at 50 °C. acs.orgnih.gov Similarly, 6-methyl-1,5-diazabicyclo[3.1.0]hexane is predominantly found in the boat conformation. rsc.org A study on 6-cyclopropyl-1,5-diazabicyclo[3.1.0]hexane in the gas phase indicated a mixture of two boat-like conformers, differing in the mutual orientation of the rings. researchgate.net
Aryl substitution at the 6-position, as seen in various X-ray crystal structures, consistently results in the adoption of a boat conformation for the diazabicyclo[3.1.0]hexane core. d-nb.infobeilstein-journals.org
Influence of Substituents on Conformational Preferences
The position and nature of substituents play a crucial role in dictating the conformational preferences of the this compound system.
Substitution at the 3-position: As demonstrated by the 3,3-dimethyl derivative, substitution at this position can significantly alter the conformational landscape, leading to a populated chair conformer. acs.orgnih.gov The steric clash between the axial methyl group in the boat form and the rest of the ring system likely contributes to the increased stability of the chair conformer where such interactions are mitigated.
Substitution at the 6-position: Substituents at the 6-position, which is part of the three-membered diaziridine ring, appear to have a less dramatic effect on the boat-chair equilibrium of the five-membered ring. Both alkyl (methyl, cyclopropyl) and aryl groups at this position are compatible with the boat conformation. d-nb.infobeilstein-journals.orgrsc.orgresearchgate.net In the case of 6,6-dimethyl substitution, the molecule adopts a single stable conformation. acs.orgnih.gov
The following table summarizes the observed conformational preferences for various substituted this compound derivatives:
| Compound | Substituent(s) | Observed Conformation(s) | Method |
| This compound | None | Boat | GED acs.orgacs.org |
| 3,3-Dimethyl-1,5-diazabicyclo[3.1.0]hexane | 3,3-dimethyl | Chair (68%) & Boat (32%) | GED acs.orgnih.gov |
| 6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane | 6,6-dimethyl | Single stable conformer | GED acs.orgnih.gov |
| 6-Methyl-1,5-diazabicyclo[3.1.0]hexane | 6-methyl | Boat | GED rsc.org |
| 6-Cyclopropyl-1,5-diazabicyclo[3.1.0]hexane | 6-cyclopropyl | Mixture of two boat conformers | GED researchgate.net |
| 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane | 6-phenyl | Boat | X-ray d-nb.infobeilstein-journals.org |
Intermolecular Interactions and Solid-State Conformational Effects
The conformation of the this compound ring system is determined by a delicate balance of angle strain, torsional strain, and transannular interactions. acs.org In the solid state, as in the gas phase, the boat conformation is overwhelmingly preferred. This preference is evident in the crystal structures of several derivatives, including 6-phenyl-1,5-diazabicyclo[3.1.0]hexane, 6-(4-methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane, 6-(4-chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane, and 6,6′-bis(this compound). acs.org In all these documented solid-state structures, the this compound moiety consistently adopts a boat conformation. acs.org
The stability of the boat-like conformer is significantly influenced by orbital interactions, specifically the anomeric effect. acs.orgconicet.gov.ar Natural Bond Orbital (NBO) analysis has identified the n(N) → σ*(C-C) interaction as the most critical stabilizing factor for the boat conformation. acs.orgconicet.gov.ar This involves the donation of electron density from the lone pair of the nitrogen atoms into the antibonding orbitals of the adjacent carbon-carbon bonds.
While the parent compound and many derivatives favor the boat form, substitutions on the bicyclic framework can influence conformational preferences. For instance, a study of dimethyl-substituted derivatives revealed that while the 6,6-dimethyl isomer exists in a single stable conformation, the 3,3-dimethyl derivative exists as a mixture of chair (68%) and boat (32%) conformers at 57 °C. acs.org This indicates that steric and electronic effects from substituents can alter the energetic landscape and allow other conformations to become accessible in the solid state.
Table 1: Conformational Preference in this compound and its Derivatives
| Compound | Phase | Dominant Conformation | Reference |
|---|---|---|---|
| This compound | Gas | Boat | acs.org |
| 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane | Solid | Boat | acs.org |
| 6,6′-bis(this compound) | Solid | Boat | acs.org |
| 6-methyl-1,5-diazabicyclo[3.1.0]hexane | Liquid | Boat | rsc.orgnih.gov |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in the structural elucidation of this compound systems. Both ¹H and ¹³C NMR spectroscopic investigations have been instrumental in confirming that the molecule predominantly adopts a boat conformation in solution. acs.org These experimental findings align with theoretical calculations and data from other analytical methods.
The structural assignment is achieved by analyzing chemical shifts, coupling constants, and through-space interactions (e.g., via NOE experiments), which provide detailed information about the geometry and connectivity of the molecule. For example, in the case of 6-methyl-1,5-diazabicyclo[3.1.0]hexane, NMR data was used in conjunction with gas-phase electron diffraction (GED) and quantum chemical calculations to build a comprehensive model of its equilibrium geometry, which was confirmed to be the boat conformation. rsc.orgnih.gov
Advanced NMR techniques, such as High-Resolution Magic Angle Spinning (HR-MAS) NMR spectroscopy, have also been employed for the characterization of related polyurea structures, demonstrating the power of modern NMR methods in analyzing complex systems. acs.org Mechanistic investigations combining NMR with techniques like electrospray ionization-mass spectrometry (ESI-MS) have been used to identify reaction intermediates and shed light on reaction pathways involving bicyclic systems. acs.org
Vibrational Spectroscopy (IR and Raman) for Structural Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes, offering profound insights into its structure, bonding, and conformation. uni-siegen.dephotothermal.com These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from vibrations that change the molecule's polarizability. photothermal.comksu.edu.sa IR is particularly sensitive to polar functional groups, whereas Raman is more sensitive to non-polar, symmetric bonds. photothermal.com
For this compound and its derivatives, vibrational spectroscopy has been used to support the structural assignments made by other methods. Early IR studies contributed to the debate on the molecule's conformation. acs.org More recently, the IR and Raman spectra for liquid samples of 6-methyl-1,5-diazabicyclo[3.1.0]hexane were recorded and analyzed for the first time. rsc.orgnih.gov By using scaling techniques based on quantum chemical force fields, the observed spectral features were definitively assigned to the vibrations of the boat conformer. rsc.orgnih.gov
The analysis of vibrational spectra allows for the identification of characteristic frequencies associated with specific motions of the bicyclic system, such as ring puckering and deformation modes. acs.org For the parent this compound, the ring puckering mode was calculated to have a low frequency of around 248 cm⁻¹ (B3LYP) to 275 cm⁻¹ (MP2). acs.org This detailed vibrational data is crucial for understanding the molecule's dynamic behavior and the strength of its chemical bonds. uni-siegen.ded-nb.info
Table 2: Spectroscopic Methods for this compound Analysis
| Spectroscopic Method | Information Obtained | Relevance to this compound |
|---|---|---|
| NMR Spectroscopy | Connectivity, conformation, molecular geometry | Confirmed the dominant boat conformation in solution. acs.org |
| IR Spectroscopy | Presence of functional groups, changes in dipole moment | Provided early data on conformation and assigned vibrational modes of derivatives. acs.orgrsc.org |
| Raman Spectroscopy | Symmetric bond vibrations, changes in polarizability | Complements IR data; used to assign vibrations of the boat conformer for derivatives. rsc.orgnih.gov |
Computational and Theoretical Investigations of 1,5 Diazabicyclo 3.1.0 Hexane
Quantum Chemical Calculation Methodologies
A variety of sophisticated computational methods have been employed to elucidate the molecular structure and energetics of 1,5-diazabicyclo[3.1.0]hexane.
Density Functional Theory (DFT) Approaches for Geometry and Energy
Density Functional Theory (DFT) has been a important tool in studying this compound. The B3LYP hybrid functional, in conjunction with standard basis sets like 6-31G(d), has been frequently used for geometry optimization and energy calculations. acs.org DFT methods are instrumental in computing optimized geometrical parameters, energies of molecular orbitals, and total energies. tsijournals.com For instance, studies on related bicyclo[3.1.0]hexane systems have utilized the M06-2X functional with the 6-311++G(d,p) basis set to determine the structural parameters of different conformers. conicet.gov.ar These DFT calculations have been fundamental in understanding the conformational landscape of such bicyclic compounds. tsijournals.com
Ab Initio Methods for High-Level Studies
To achieve higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and the Domain-based Local Pair Natural Orbital Coupled Cluster theory with single, double, and perturbative triple excitations (DLPNO-CCSD(T1)) at the complete basis set (CBS) limit have been applied. researchgate.netnih.gov MP2 calculations, often with basis sets like 6-31G(d) and cc-pVTZ, have been crucial in predicting the relative stabilities of the boat, chair, and twist conformations of this compound. acs.org The high-level DLPNO-CCSD(T1)/CBS method has been particularly valuable for calculating accurate gas-phase enthalpies of formation, especially for diaziridine-containing compounds where other methods like G4 theory may yield unreliable results. researchgate.netnih.gov
Application of Monte Carlo Methods in Structural Refinement
In conjunction with experimental techniques like gas-phase electron diffraction (GED), Monte Carlo methods have been developed and utilized for the analysis of precision and accuracy in refined molecular structures. acs.orgresearchgate.net This approach has been applied to substituted derivatives of this compound, such as the 3,3-dimethyl and 6,6-dimethyl isomers, to help determine the conformational composition and stability. acs.orgnih.gov
Theoretical Conformational Analysis and Potential Energy Surfaces
Theoretical studies have consistently shown that this compound predominantly exists in a boat conformation. acs.orgnih.gov Both DFT and MP2 calculations indicate that the boat conformer is the global minimum on the potential energy surface. acs.org MP2 calculations predict the chair and twist conformations to be significantly higher in energy. acs.orgnih.govacs.org
To explore the conformational landscape, potential energy surfaces have been mapped by systematically varying key dihedral angles. tsijournals.comconicet.gov.ar For the parent compound, the potential energy function for the boat-chair interconversion was calculated using RHF, B3LYP, and MP2 methods with the 6-31G(d) basis set. acs.org These calculations revealed a very shallow minimum for the chair form with the B3LYP functional and a more defined minimum with the MP2 method, which also predicted a barrier to interconversion. acs.org
| Conformation | Relative Energy (kcal/mol) - MP2 | Symmetry |
|---|---|---|
| Boat | 0.00 | Cs |
| Chair | 3.8 | Cs |
| Twist | 49.5 | C2 |
Electronic Structure and Bonding Properties
The electronic characteristics and bonding interactions within this compound are key to understanding its conformational preferences.
Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Atoms in Molecules (AIM) analysis, has been utilized to elucidate the bonding characteristics and relative stabilities of this compound derivatives. nih.govacs.org This method examines the topology of the electron density to partition the molecular system into atomic basins, allowing for a detailed analysis of atomic interactions.
Interacting Quantum Atoms (IQA) Analysis
Interacting Quantum Atoms (IQA) analysis offers a powerful method for partitioning the total energy of a molecule into chemically intuitive intra-atomic and inter-atomic contributions. This approach has been applied to derivatives of this compound to dissect the energetic factors that dictate conformational preferences and relative stabilities. nih.govacs.orgmdpi.com
The IQA method was instrumental in a detailed case study of 3,3-dimethyl- and 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane. nih.govacs.org By calculating the interaction energies between all pairs of atoms, IQA provides a quantitative breakdown of the stabilizing and destabilizing forces at play. This includes classical electrostatic interactions (coulombic) as well as purely quantum-mechanical effects like exchange-correlation energy. This level of detail allows researchers to pinpoint the specific atomic interactions responsible for the observed energy differences between isomers. mdpi.comsemanticscholar.org For instance, the analysis helps to explain the greater stability of the 6,6-dimethyl isomer over the 3,3-dimethyl isomer by quantifying the subtle balance of steric and electronic effects. nih.govacs.org
Thermochemical Calculations and Stability Prediction
Thermochemical calculations are fundamental to understanding the stability, conformation, and energetic properties of this compound (DABH) and its derivatives. These computational studies are particularly important for modeling high-energy materials, where the thermodynamic properties of diaziridine derivatives are of practical interest. acs.org
Theoretical investigations have established that the parent DABH molecule can exist in several conformations, including boat, chair, and twist forms. acs.orgnih.gov Quantum-chemical calculations, specifically at the MP2 level of theory, have demonstrated that the boat conformation is the most stable. acs.orgnih.gov The chair and twist conformations are predicted to be significantly higher in energy. acs.orgnih.gov
Table 1: Calculated Relative Energies of this compound Conformers
| Conformation | Point Group Symmetry | Relative Energy (kcal/mol) |
|---|---|---|
| Boat | C_s | 0.0 |
| Chair | C_s | 3.8 acs.orgnih.gov |
The stability of substituted derivatives has also been a subject of theoretical inquiry. For dimethyl-substituted isomers, calculations predict that 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane is more stable than its 3,3-dimethyl counterpart by an energy difference of 3–5 kcal/mol. nih.govacs.org
The standard enthalpy of formation (heat of formation) is another critical thermochemical parameter that has been calculated for DABH and several of its derivatives. These values are essential for assessing their potential as energetic compounds.
Table 2: Calculated Heats of Formation for this compound and Derivatives
| Compound | Abbreviation | Heat of Formation (kJ/mol) |
|---|---|---|
| This compound | DABH | 129.2 acs.org |
| 6-Methyl-1,5-diazabicyclo[3.1.0]hexane | MDABH | - |
| 6-Ethyl-1,5-diazabicyclo[3.1.0]hexane | EDABH | - |
| 6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane | DDABH | - |
| 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane | PDABH | - |
Note: A study reported a range of 129.2–276.2 kJ/mol for DABH, MDABH, EDABH, and DDABH, with the lowest value attributed to the parent compound. acs.org The gas-phase enthalpy of formation for PDABH has also been determined theoretically to validate experimental findings. rsc.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,3-Dimethyl-1,5-diazabicyclo[3.1.0]hexane |
| 6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane |
| 6-Ethyl-1,5-diazabicyclo[3.1.0]hexane |
| 6-Methyl-1,5-diazabicyclo[3.1.0]hexane |
| 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane |
Reactivity and Reaction Mechanisms of 1,5 Diazabicyclo 3.1.0 Hexane
Generation and Role as 1,3-Dipoles in Organic Transformations
A defining characteristic of 1,5-diazabicyclo[3.1.0]hexane and its derivatives is their ability to function as precursors to azomethine imines, a class of 1,3-dipoles. These transient species are highly valuable in the construction of nitrogen-containing heterocyclic compounds through cycloaddition reactions. d-nb.inforsc.org
In Situ Generation of Azomethine Imines from 1,5-Diazabicyclo[3.1.0]hexanes
The generation of azomethine imines from 6-aryl-substituted 1,5-diazabicyclo[3.1.0]hexanes is typically achieved in situ through two primary methods: thermal activation and Lewis acid catalysis. d-nb.infobeilstein-journals.org
Thermal Generation: Heating 6-aryl-1,5-diazabicyclo[3.1.0]hexanes can induce the cleavage of a C-N bond within the diaziridine ring, leading to the formation of the corresponding unstable N,N'-cyclic azomethine imine. d-nb.infobeilstein-journals.org This method has been employed in the presence of highly reactive dipolarophiles to trap the generated 1,3-dipole. beilstein-journals.org Microwave irradiation has also been shown to be an effective energy source for this transformation, often leading to reduced reaction times and increased yields. d-nb.infonih.gov
Lewis Acid Catalysis: An alternative and often more selective method involves the use of Lewis acids, such as boron trifluoride etherate (BF3·Et2O), to catalyze the cleavage of the C-N bond in the diaziridine ring. d-nb.infobeilstein-journals.orgmathnet.ru This catalytic approach allows for the generation of azomethine imines under milder conditions compared to thermal methods. mdpi.com The choice between thermal and catalytic conditions can influence the selectivity of subsequent cycloaddition reactions. d-nb.infobeilstein-journals.org
The in situ generated azomethine imines are transient intermediates that readily react with suitable dipolarophiles or can undergo dimerization in the absence of a trapping agent. thieme-connect.de
Mechanistic Aspects of Carbon-Nitrogen and Nitrogen-Nitrogen Bond Cleavage
The formation of azomethine imines from this compound derivatives involves the cleavage of the bonds within the strained three-membered diaziridine ring. The process is initiated by the scission of a carbon-nitrogen (C-N) bond. d-nb.infobeilstein-journals.org Theoretical calculations have indicated that the transition structure for the rate-limiting step can involve a synchronous cleavage of the C-N bonds. acs.org
While C-N bond cleavage is the primary pathway to generate azomethine imines for cycloaddition reactions, the inherent strain and weak N-N bond in the diaziridine ring also make it susceptible to cleavage under certain conditions. mdpi.com However, for the purpose of generating 1,3-dipoles for synthetic applications, the selective cleavage of the C-N bond is the desired and predominantly observed pathway.
Cycloaddition Reactions of 1,5-Diazabicyclo[3.1.0]hexanes
The azomethine imines generated from 1,5-diazabicyclo[3.1.0]hexanes are versatile intermediates that participate in a variety of cycloaddition reactions, providing access to a diverse range of heterocyclic structures. These reactions are broadly categorized into (3+2) and (3+3) cycloadditions.
(3+2) Cycloadditions with Diverse Dipolarophiles
The most common reaction pathway for azomethine imines derived from 1,5-diazabicyclo[3.1.0]hexanes is the [3+2] cycloaddition with various dipolarophiles. This reaction leads to the formation of five-membered heterocyclic rings. A wide array of dipolarophiles have been successfully employed in these reactions.
Chalcones: The reaction of in situ generated azomethine imines with 1,3-diarylpropenones (chalcones) proceeds in a regio- and stereoselective manner to yield perhydropyrazolopyrazoles. d-nb.infonih.gov These reactions can be carried out under microwave irradiation, often resulting in good yields of single diastereomers. d-nb.infonih.gov Interestingly, the cycloadducts can undergo cycloreversion under the reaction conditions, regenerating the azomethine imine, which can then be trapped by other dipolarophiles. d-nb.infonih.gov
Azirines: Catalytic asymmetric [3+2] cycloaddition of azomethine ylides with azirines has been shown to produce substituted 1,3-diazabicyclo[3.1.0]hexanes with high diastereoselectivities and enantioselectivities. rsc.org
Carbon Disulfide and Diphenylketene (B1584428): The cycloaddition of unstable azomethine imines with carbon disulfide and diphenylketene has been successfully achieved, particularly when ionic liquids are used as the reaction medium. d-nb.infobeilstein-journals.org
The table below summarizes the outcomes of (3+2) cycloaddition reactions with various dipolarophiles.
| Dipolarophile | Reaction Conditions | Product | Key Findings | Reference |
| 1,3-Diarylpropenones (Chalcones) | Microwave irradiation, 110 °C, Toluene | Perhydropyrazolopyrazoles | Regio- and stereoselective, good yields. Products can undergo cycloreversion. | d-nb.infonih.gov |
| Azirines | CuI/(R)-Fesulphos catalyst | Substituted 1,3-diazabicyclo[3.1.0]hexanes | High diastereoselectivity and enantioselectivity (up to 98% ee). | rsc.org |
| Carbon Disulfide | Ionic Liquid | Cycloadducts | Successful cycloaddition of unstable azomethine imines. | d-nb.infobeilstein-journals.org |
| Diphenylketene | Ionic Liquid | Cycloadducts | Successful cycloaddition of unstable azomethine imines. | d-nb.infobeilstein-journals.org |
| Acrylonitrile (B1666552) | BF3·OEt2, [bmpyrr][NTf2], 50 °C | Tetrahydropyrazole fused pyrazolidines | High diastereoselectivity with opposite regioselectivity compared to 4-nitrophenyl vinyl sulfone. | mathnet.ru |
| 4-Nitrophenyl vinyl sulfone | BF3·OEt2, [emim][OTf], 40 °C | Tetrahydropyrazole fused pyrazolidines | High diastereoselectivity. | mathnet.rumdpi.com |
(3+3) Annulation Reactions and Products
In addition to the more common (3+2) cycloadditions, this compound derivatives can also participate in (3+3) annulation reactions. These reactions provide a route to six-membered heterocyclic systems.
Lewis acid-catalyzed reactions of diaziridines with donor-acceptor cyclopropanes and aziridines have been shown to afford perhydropyridazine or triazine derivatives, respectively, in good yields. d-nb.infobeilstein-journals.org A formal [3+3] cycloaddition reaction between diaziridines and quinones, catalyzed by Sc(OTf)3, has also been developed for the synthesis of 1,3,4-oxadiazinanes in high yields. nsf.gov
Regio- and Stereoselectivity Control in Cycloaddition Processes
The regio- and stereoselectivity of the cycloaddition reactions of azomethine imines generated from 1,5-diazabicyclo[3.1.0]hexanes are critical aspects that determine the structure of the final products.
Regioselectivity: In the reaction with chalcones under microwave heating, the cycloaddition occurs regioselectively to form 2-benzoyl-substituted pyrazolo[1,2-a]pyrazoles, which are Michael-type adducts. nih.gov However, reactions with other dipolarophiles, such as acrylonitrile and 4-nitrophenyl vinyl sulfone, have shown unexpected and opposite regioselectivities, which have been rationalized by quantum chemical calculations. mathnet.ru
Stereoselectivity: The cycloaddition with chalcones often proceeds with high stereoselectivity, yielding single diastereomers. d-nb.infonih.gov Similarly, the reaction with azirines can be controlled to achieve high diastereoselectivity and enantioselectivity through the use of chiral catalysts. rsc.org The reaction with β-nitrostyrenes has been reported to be completely regioselective and stereoselective, forming only one stereoisomer. mathnet.ru
The selectivity of these reactions can be influenced by several factors, including the nature of the dipolarophile, the reaction conditions (thermal vs. catalytic), and the solvent. d-nb.infobeilstein-journals.org For instance, ionic liquids have been shown to promote higher selectivity in some cases due to the stabilization of polar intermediates. d-nb.infobeilstein-journals.org
Catalytic Asymmetric Cycloadditions Utilizing 1,5-Diazabicyclo[3.1.0]hexanes
The strained diaziridine ring in this compound makes it a precursor to azomethine imines, which are valuable 1,3-dipoles for cycloaddition reactions. A notable application is in catalytic enantioselective (3+2) cycloadditions. For instance, a highly enantioselective reaction between 6-aryl-1,5-diazabicyclo[3.1.0]hexanes and chalcones has been successfully carried out. d-nb.infobeilstein-journals.orgbeilstein-journals.org This transformation is significant for creating complex dinitrogenated heterocyclic structures with controlled stereochemistry.
The efficiency of these catalytic reactions can be highly dependent on the entire system, including the Lewis acid and associated chiral ligands. Research has shown that using a scandium triflate catalyst with a chiral ligand resulted in product yields that were profoundly influenced by the electronic nature of substituents on the 6-aryl group of the diazabicyclohexane. d-nb.info Good yields were primarily achieved when the aryl group contained electron-donating substituents. d-nb.info In contrast, the use of a CuI/(R)-Fesulphos catalytic system has been reported for the asymmetric synthesis of 1,3-diazabicyclo[3.1.0]hexanes from azomethine ylides and azirines, achieving high diastereoselectivities and enantioselectivities up to 98% ee. rsc.org
Influence of Reaction Conditions (e.g., Microwave Irradiation, Ionic Liquids, Lewis Acid Catalysis)
The generation of the reactive azomethine imine intermediate from this compound and its subsequent reactions are highly sensitive to the conditions employed.
Microwave Irradiation: Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in the context of 1,3-dipolar cycloadditions involving this compound derivatives. A key example is the reaction of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with 1,3-diarylpropenones (chalcones) at 110 °C in toluene. d-nb.infonih.gov This method proceeds regio- and stereoselectively to furnish perhydropyrazolopyrazole products in good yields. d-nb.infobeilstein-journals.orgnih.gov Microwave heating can increase the rate constants of thermal isomerization by a factor of 2 to 2.5 compared to conventional heating methods. researchgate.net
Ionic Liquids (ILs): Ionic liquids serve as green alternative solvents that can enhance the selectivity of cycloadditions. The stabilization of polar intermediates, such as the azomethine imine, in the ionic medium can lead to different outcomes compared to conventional organic solvents. d-nb.info The use of ILs has successfully enabled the cycloaddition of unstable azomethine imines, generated from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes, with various dipolarophiles including carbon disulfide, diphenylketene, and β-nitrostyrenes. d-nb.infobeilstein-journals.org
Lewis Acid Catalysis: The generation of azomethine imines can be achieved catalytically under mild conditions using Lewis acids. d-nb.infobeilstein-journals.org Lewis acids like boron trifluoride etherate (BF₃·Et₂O) facilitate the cleavage of the C-N bond in the diaziridine ring to form the 1,3-dipole. beilstein-journals.orgscispace.com This catalytic approach is an alternative to thermal methods and can influence the selectivity of the subsequent cycloaddition. d-nb.info Furthermore, Lewis acid-catalyzed reactions of these diaziridines with donor-acceptor cyclopropanes and aziridines have been shown to yield perhydropyridazine or triazine derivatives, respectively. d-nb.infobeilstein-journals.org
Ring Transformation and Expansion Reactions
The strained bicyclic system of this compound is prone to various ring-opening and expansion reactions, leading to the formation of diverse heterocyclic frameworks.
Reactions with Arylketenes Leading to Pyrazolidine (B1218672) Derivatives
The reaction of 1,5-diazabicyclo[3.1.0]hexanes with arylketenes represents a pathway toward pyrazolidine-based structures. For instance, the reaction with diphenylketene has been carried out in an ionic liquid medium. d-nb.info The process involves the in-situ generation of an azomethine imine from the diazabicyclohexane, which then undergoes a cycloaddition with the ketene. This leads to the formation of fused pyrazolidine systems.
Diaziridine Ring Expansion with Activated Nitriles
The diaziridine ring within 6-aryl-1,5-diazabicyclo[3.1.0]hexanes can undergo expansion upon reaction with activated nitriles. scispace.commolaid.com This transformation is effectively catalyzed by BF₃·Et₂O and assisted by the use of ionic liquids. scispace.commolaid.com The reaction involves the insertion of the nitrile into the diaziridine ring, providing a route to larger, nitrogen-containing heterocyclic compounds. scispace.commolaid.com
Thermal Isomerization Pathways and Products (e.g., Pyrazolines)
In the absence of a trapping agent (dipolarophile), the azomethine imine generated by the thermal cleavage of 6-aryl-1,5-diazabicyclo[3.1.0]hexane can undergo isomerization. researchgate.netmolaid.com This process typically leads to the formation of 1-benzyl-4,5-dihydro-1H-pyrazole (a pyrazoline derivative) as the main product. researchgate.net Pyrazolines are often observed as characteristic byproducts in cycloaddition reactions that are conducted at elevated temperatures or under microwave irradiation, as the rate of isomerization competes with the rate of the desired cycloaddition. beilstein-journals.orgnih.govresearchgate.net The reaction products themselves can sometimes undergo cycloreversion under heating, generating a new azomethine imine that can then isomerize to a different pyrazoline. d-nb.info
Coordination Chemistry and Ligand Properties of 1,5-Diazabicyclo[3.1.0]hexanes
The nitrogen atoms in the this compound scaffold possess lone electron pairs, allowing them to act as ligands in coordination complexes. Research has demonstrated that these compounds form complexes with specific metal salts. researchgate.net While diaziridines with trans-oriented lone pairs can coordinate with a number of transition metals, 1,5-diazabicyclo[3.1.0]hexanes have shown a particular affinity for cadmium salts. researchgate.net
Complexes of 6,6′-bi(this compound) and 6-(4-methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane with cadmium nitrate (B79036) and cadmium perchlorate (B79767) have been synthesized and characterized. researchgate.net The formation of these complexes was established using cyclic voltammetry, and the solid-state structure was confirmed by X-ray diffraction analysis, which revealed a coordination number of 8 for the cadmium center in one such complex. researchgate.net This indicates that the bicyclic diaziridine can act as a bidentate ligand, coordinating to the metal center through both nitrogen atoms. researchgate.net
Interactive Table of Research Findings
This table summarizes the key reactions and conditions discussed in the article.
| Section | Reactants | Reagents/Conditions | Products | Key Finding |
| 5.2.4 | 6-Aryl-1,5-diazabicyclo[3.1.0]hexanes, Chalcones | Scandium triflate, Chiral ligand | Chiral dinitrogenated heterocycles | Yields are dependent on electronic nature of aryl substituents. d-nb.info |
| 5.2.5 | 6-Aryl-1,5-diazabicyclo[3.1.0]hexanes, 1,3-Diarylpropenones | Microwave irradiation (110 °C, toluene) | Perhydropyrazolopyrazoles | Microwave heating accelerates the reaction and improves yields. d-nb.infonih.gov |
| 5.2.5 | 6-Aryl-1,5-diazabicyclo[3.1.0]hexanes, Diphenylketene | Ionic Liquid (IL) | Fused cycloadducts | ILs can improve reaction selectivity by stabilizing polar intermediates. d-nb.info |
| 5.2.5 | This compound | Lewis Acid (e.g., BF₃·Et₂O) | Azomethine imine (intermediate) | Provides a mild, catalytic method for generating the 1,3-dipole. beilstein-journals.orgscispace.com |
| 5.3.1 | This compound, Arylketenes | Ionic Liquid | Pyrazolidine derivatives | Forms fused heterocyclic systems via cycloaddition. d-nb.info |
| 5.3.2 | 6-Aryl-1,5-diazabicyclo[3.1.0]hexanes, Activated nitriles | BF₃·Et₂O, Ionic Liquid | Expanded ring systems | Insertion of the nitrile into the diaziridine ring. scispace.commolaid.com |
| 5.3.3 | 6-Aryl-1,5-diazabicyclo[3.1.0]hexane | Thermal (heating) | Pyrazolines | Isomerization of the azomethine imine intermediate occurs without a dipolarophile. researchgate.netmolaid.com |
| 5.4 | 6,6′-bi(this compound), Cd(NO₃)₂ | MeCN or MeOH | Cadmium(II) complex | The compound acts as a bidentate ligand. researchgate.net |
Complex Formation with Metal Salts (e.g., Cadmium, Silver)
The ability of this compound and its derivatives to form complexes with metal salts has been a subject of scientific investigation. The nitrogen atoms in the diaziridine ring can act as Lewis bases, donating their lone pair electrons to coordinate with metal cations.
Complexes with Cadmium Salts:
Research has demonstrated the formation of complexes between derivatives of this compound and cadmium salts. researchgate.net Specifically, complexes of 6,6′-bi(this compound) (L¹) and 6-(4-methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane (L²) with cadmium nitrate (Cd(NO₃)₂·4H₂O) and cadmium perchlorate (Cd(ClO₄)₂·6H₂O) have been synthesized and characterized. researchgate.net
The formation of these complexes has been confirmed using cyclic voltammetry. researchgate.net The crystal structure of the complex of L¹ with cadmium nitrate, [Cd(L¹)(NO₃)₂], has been determined by X-ray diffraction analysis. researchgate.net In this complex, the cadmium atom is coordinated to both nitrogen atoms of the diaziridine fragments of the ligand L¹ and to the oxygen atoms of the two nitrate anions, resulting in a coordination number of 8 for the cadmium ion. researchgate.net The nitrate anions act as bidentate ligands. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy also provides evidence for complexation. For instance, the ¹H NMR spectrum of the cadmium complex with L¹ shows a downfield shift for all ligand signals by 0.13–0.43 ppm, indicating the involvement of the ligand in the coordination with the cadmium cation. researchgate.net
| Ligand | Cadmium Salt | Complex | Method of Analysis | Key Findings | Reference |
|---|---|---|---|---|---|
| 6,6′-bi(this compound) (L¹) | Cd(NO₃)₂·4H₂O | [Cd(L¹)(NO₃)₂] | X-ray Diffraction | Cadmium coordination number is 8. Nitrate anions are bidentate ligands. | researchgate.net |
| 6,6′-bi(this compound) (L¹) | Cd(NO₃)₂·4H₂O | [Cd(L¹)(NO₃)₂] | ¹H NMR | Downfield shifts of all ligand protons by 0.13–0.43 ppm. | researchgate.net |
| 6-(4-methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane (L²) | Cd(ClO₄)₂·6H₂O | - | Cyclic Voltammetry | Confirmation of complex formation in solution. | researchgate.net |
Complexes with Silver Salts:
Currently, there is a notable lack of specific research on the formation of complexes between this compound and silver salts in the available scientific literature. While studies on related diaziridine compounds, such as trans-1,2-dimethyldiaziridine, have shown the formation of stable complexes with silver nitrate where silver ions are coordinated to the lone pairs of the nitrogen atoms, similar investigations for this compound have not been reported. mathnet.ruacs.org
Investigation of Nitrogen Atoms in Hydrogen Bonding and Coordination
The nitrogen atoms of this compound are fundamental to its ability to participate in both coordination with metal ions and hydrogen bonding. The lone pairs of electrons on these nitrogen atoms can act as acceptors in hydrogen bonds and as donor sites for coordination to electrophilic centers.
Gas-phase electron diffraction studies of this compound have determined its molecular structure, which provides the geometric parameters necessary for understanding its potential for hydrogen bonding. acs.org The boat conformation is found to be the most stable. acs.org Computational studies using methods like Natural Bond Orbital (NBO) analysis have been employed to investigate the electronic structure and bonding in substituted 1,5-diazabicyclo[3.1.0]hexanes, which can provide insights into the nature of the nitrogen lone pairs and their availability for coordination and hydrogen bonding. wisc.edu
The coordination of the nitrogen atoms to metal centers, as seen in the cadmium complexes, involves the donation of the nitrogen lone pair electrons to the metal ion. researchgate.net The geometry of the resulting complex is determined by the coordination preferences of the metal ion and the steric and electronic properties of the this compound ligand.
| Compound/Derivative | Type of Interaction | Method of Investigation | Key Findings | Reference |
|---|---|---|---|---|
| 6-phenyl-1,5-diazabicyclo[3.1.0]hexane | N–H···N Hydrogen Bonding | X-ray Diffraction | Planar configuration stabilized by N–H···N hydrogen bonds in the solid state. | vulcanchem.com |
| This compound | Molecular Structure | Gas-Phase Electron Diffraction | Determination of bond lengths and angles, providing a basis for understanding hydrogen bonding potential. | acs.org |
| Substituted 1,5-diazabicyclo[3.1.0]hexanes | Electronic Structure | Theoretical/Computational (NBO analysis) | Provides insight into the nature of nitrogen lone pairs. | wisc.edu |
| 6,6′-bi(this compound) | Coordination to Cadmium | X-ray Diffraction | Both nitrogen atoms of the diaziridine rings coordinate to the cadmium ion. | researchgate.net |
Advanced Research Applications and Future Prospects of 1,5 Diazabicyclo 3.1.0 Hexane
Strategic Role in Heterocycle Construction and Synthesis of Architecturally Complex Molecules
1,5-Diazabicyclo[3.1.0]hexane and its derivatives serve as versatile precursors in the construction of a variety of heterocyclic systems and architecturally complex molecules. acs.org The strained C-N and N-N bonds within the diaziridine ring are susceptible to cleavage, leading to the formation of reactive intermediates.
A key feature of their synthetic utility is their role as precursors to unstable azomethine imines, which are valuable 1,3-dipoles. acs.orgbeilstein-journals.org These intermediates can be generated thermally or through Lewis acid catalysis and readily participate in [3+2] and [3+3] cycloaddition reactions. beilstein-journals.orgmdpi.com For instance, the reaction of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with 1,3-diphenylprop-2-en-1-ones under microwave irradiation yields perhydropyrazolopyrazoles with high regio- and stereoselectivity. beilstein-journals.org This reactivity allows for the efficient synthesis of diverse dinitrogenated heterocycles. beilstein-journals.org
Furthermore, an optimized and scalable synthetic protocol for 1,5-diazabicyclo[3.1.0]hexanes has been developed using N-chlorosuccinimide as a chlorinating agent in combination with carbonyl compounds and 1,3-diaminopropane (B46017). acs.orgnih.gov This method's high yields and structural diversity enhance the accessibility of these bicyclic diaziridines for further synthetic explorations. acs.org The ability to readily generate a library of these compounds facilitates their use as building blocks in the synthesis of more complex molecular architectures. acs.orgnih.gov
Theoretical Considerations as Building Blocks for High-Energy Materials
The inherent ring strain and nitrogen-rich nature of this compound have led to its investigation as a potential building block for high-energy materials (HEMs). acs.orgacs.org Theoretical studies have highlighted the energetic properties of diaziridine derivatives, suggesting their potential for creating materials that can release significant amounts of energy upon decomposition. acs.orgacs.org
Computational studies have explored the thermodynamic properties of this compound and its derivatives. acs.org The parent compound is an unusual and highly energetic derivative of diaziridine due to its cis-diaziridine configuration, which is thermodynamically less stable than the trans-isomer. acs.org Quantum-chemical calculations have been employed to determine the molecular structure and conformational preferences, with the boat conformation being the most stable. acs.org
The enthalpy of formation is a critical parameter for evaluating the energetic potential of a compound. For instance, the calculated heats of formation for a series of this compound type compounds (DABHCs) were found to be in the range of 129.2–276.2 kJ/mol, which is higher than that of traditional hypergolic fuels like monomethyl hydrazine. acs.org Some of these compounds have been identified as promising liquid hypergolic propellants, with ignition delays as short as 1 millisecond with nitrogen tetroxide. acs.orgdntb.gov.ua The design and theoretical investigation of trinitromethane (B1605510) derivatives of diaziridines have also been conducted, indicating that such substitutions can enhance detonation properties. mdpi.comencyclopedia.pub
Ongoing Research into Biological Activity Potential
The rigid, bicyclic framework of this compound has made it an attractive scaffold for medicinal chemistry research, leading to the exploration of its biological activity.
Broad Bioassay Screening Approaches
Derivatives of this compound have been subjected to broad bioassay screenings to identify potential therapeutic applications. For example, 6-(4-fluorophenyl)-1,5-diazabicyclo[3.1.0]hexane has been tested in various bioassays, including those for cancer, infectious diseases, and neurological disorders. ontosight.ai Similarly, derivatives of 3-azabicyclo[3.1.0]hexane have been designed and evaluated as novel ligands for opioid receptors. nih.gov This broad screening approach allows for the identification of initial "hits" that can be further optimized for specific biological targets.
Studies on Selective Enzyme Inhibition (e.g., IMPDH Isoform)
A significant area of research has focused on the development of this compound-2,4-dione derivatives as selective inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). acs.org IMPDH is a crucial enzyme in the de novo biosynthesis of purines and exists in two isoforms, Type I and Type II. acs.orgresearchgate.net The Type II isoform is upregulated in neoplastic and replicating cells, making it an attractive target for cancer chemotherapy. acs.orgresearchgate.net
Several synthesized this compound-2,4-diones have demonstrated potent and selective inhibition of the human Type II IMPDH isoform. acs.orgresearchgate.net These compounds act as competitive inhibitors with respect to the enzyme's natural substrate, IMP, with Ki values in the micromolar range. acs.org Importantly, they show little to no inhibitory activity against the Type I isoform, suggesting a potential for reduced side effects compared to non-selective inhibitors. acs.orgresearchgate.net These findings position this class of compounds as promising lead candidates for the development of novel, isoform-selective anticancer agents. acs.org
Elucidation of Structural Features Influencing Biological Research Avenues
The biological activity of this compound derivatives is intrinsically linked to their unique structural features. The rigid bicyclic core serves as a scaffold that presents substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets.
Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the this compound framework influence biological activity. For instance, in the case of IMPDH inhibitors, substitutions at the C3 and C6 positions of the this compound-2,4-dione core have been shown to be critical for both potency and selectivity. researchgate.net The addition of a 6-benzoyl moiety to the bicyclic parent ring structure resulted in the most potent agent within a series of selective type II IMPDH inhibitors. researchgate.net Computational docking studies suggest that while these inhibitors bind to the IMP-binding site of IMPDH, their interactions with amino acid residues differ from those of the natural substrate. acs.org Sequence divergence in a helix adjacent to the active site between the Type I and Type II isoforms may contribute to the observed selectivity. acs.org
Future Directions in this compound Research
The field of this compound research continues to evolve, with several promising avenues for future exploration. The development of new synthetic methodologies, particularly those that are scalable and allow for greater structural diversification, will be crucial for expanding the chemical space accessible for this scaffold. acs.orgnih.gov
In the realm of materials science, further theoretical and experimental investigations into the energetic properties of novel this compound derivatives are warranted. This includes the synthesis and characterization of compounds with a higher nitrogen content and the exploration of their potential as "green" hypergolic propellants. acs.org
From a medicinal chemistry perspective, the selective inhibition of IMPDH type II by this compound-2,4-diones represents a significant breakthrough that merits further development. acs.org Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to advance them towards clinical evaluation. Furthermore, the versatility of the this compound scaffold suggests that it could be applied to the design of inhibitors for other enzymes or as ligands for a variety of receptors. The continued exploration of this unique heterocyclic system holds great promise for advancements in both chemistry and medicine.
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of this compound and its derivatives has been an area of active research, with a focus on developing more efficient, scalable, and environmentally benign methodologies. Traditional synthetic routes have often been hampered by issues such as low yields, the use of hazardous reagents, and limited substrate scope. Recent advancements have aimed to overcome these limitations, emphasizing principles of green chemistry.
An optimized synthetic approach has been developed for the preparation of a diverse library of 1,5-diazabicyclo[3.1.0]hexanes. acs.org This protocol utilizes the readily available and easy-to-handle N-chlorosuccinimide (NCS) as a chlorinating agent in a one-pot reaction with various carbonyl compounds and 1,3-diaminopropane. acs.org This method has demonstrated broad applicability, achieving high yields of up to 95% on a gram scale for a wide range of target compounds. acs.org The reaction conditions are mild, typically carried out at temperatures not exceeding -5 °C to prevent the formation of Schiff base byproducts, particularly when dealing with electron-withdrawing substituents which may require longer reaction times. acs.org
The quest for sustainable chemical processes has also led to the exploration of microwave irradiation in the synthesis and transformation of these bicyclic compounds. nih.govbeilstein-journals.org Microwave-assisted organic synthesis often leads to shorter reaction times, increased yields, and in some cases, enhanced selectivity compared to conventional heating methods. nih.govbeilstein-journals.org For instance, the 1,3-dipolar cycloaddition reactions of azomethine imines generated from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes have been successfully performed under microwave irradiation, aligning with the principles of green chemistry. nih.govbeilstein-journals.org
Furthermore, research into "green" hypergolic propellants has spurred the optimization of synthesis and purification processes for this compound type compounds (DABHCs). acs.orgfigshare.com These efforts have focused on producing high-purity materials with desirable properties for aerospace applications, while also considering the environmental impact and safety of the synthetic routes. acs.orgfigshare.com The synthesis of various alkyl-substituted derivatives, such as 6-methyl-, 6-ethyl-, and 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane, has been optimized to achieve densities over 1.0 g/mL and specific viscosity ranges. acs.orgfigshare.com
| Compound | Synthetic Approach | Key Features | Reference |
| 1,5-Diazabicyclo[3.1.0]hexanes | One-pot reaction with NCS, carbonyls, and 1,3-diaminopropane | High yields (up to 95%), gram-scale, mild conditions | acs.org |
| 6-Aryl-1,5-diazabicyclo[3.1.0]hexanes | Precursors for microwave-assisted cycloadditions | Reduced reaction times, increased yields, green chemistry principles | nih.govbeilstein-journals.org |
| DABHCs (e.g., MDABH, EDABH) | Optimized synthesis for hypergolic propellant applications | High purity, specific density and viscosity, potential green propellants | acs.orgfigshare.com |
Exploration of Unprecedented Reactivity Patterns and Transformation Pathways
The unique strained bicyclic structure of this compound, containing a fused diaziridine ring, is the source of its interesting and versatile reactivity. A significant area of exploration has been its role as a stable precursor to highly reactive azomethine imines. nih.govbeilstein-journals.orgthieme-connect.de These 1,3-dipoles can be generated in situ under thermal or catalytic conditions and subsequently trapped in cycloaddition reactions to construct complex nitrogen-containing heterocyclic scaffolds. nih.govbeilstein-journals.orgthieme-connect.de
The generation of azomethine imines from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes can be achieved through the cleavage of the C-N bond in the diaziridine ring. nih.govbeilstein-journals.org This process can be induced thermally or catalyzed by Lewis acids. nih.govbeilstein-journals.org The resulting azomethine imines readily participate in [3+2] and [3+3] cycloaddition reactions with a variety of dipolarophiles, such as alkenes, alkynes, and donor-acceptor cyclopropanes, to afford perhydropyrazolopyrazoles and perhydropyridazine derivatives, respectively. nih.govbeilstein-journals.org
Recent research has demonstrated the use of microwave irradiation to promote these cycloaddition reactions, which not only accelerates the process but can also influence the selectivity of the transformation. nih.govbeilstein-journals.org The reaction of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with 1,3-diarylpropenones under microwave heating proceeds regioselectively to yield 2-benzoyl-substituted pyrazolo[1,2-a]pyrazoles. nih.govbeilstein-journals.org Interestingly, it has been shown for the first time that under these conditions, the cycloadducts can undergo a reversible cycloreversion, generating new azomethine imines that can be trapped by other suitable dipolarophiles. nih.govbeilstein-journals.org This discovery of a metathesis of azomethine imines opens up new avenues for the synthesis of diverse heterocyclic structures. mathnet.ru
The reactivity of the diaziridine ring is also influenced by the nature of the substituents. For example, the tosyl group in 6-tosyl-6-azabicyclo[3.1.0]hexane enhances the stability of the molecule while also allowing for nucleophilic substitution reactions at the nitrogen atom. evitachem.com The strained bicyclic system can also participate in cycloaddition reactions with alkenes or alkynes to form larger ring systems. evitachem.com
| Reactant | Reaction Type | Product(s) | Key Findings | Reference |
| 6-Aryl-1,5-diazabicyclo[3.1.0]hexanes and 1,3-diarylpropenones | Microwave-assisted [3+2] cycloaddition | Perhydropyrazolopyrazoles | Regioselective, cycloreversion and metathesis observed | nih.govbeilstein-journals.org |
| 6-Aryl-1,5-diazabicyclo[3.1.0]hexanes and donor-acceptor cyclopropanes | Lewis acid-catalyzed [3+3] cycloaddition | Perhydropyridazine derivatives | Efficient synthesis of six-membered heterocycles | nih.govbeilstein-journals.org |
| 6-Tosyl-6-azabicyclo[3.1.0]hexane | Nucleophilic substitution | Substituted bicyclic compounds | Versatile scaffold for further functionalization | evitachem.com |
Advanced Theoretical Modeling for Predictive Chemical Design
Advanced theoretical modeling has been instrumental in elucidating the structural and electronic properties of this compound and its derivatives, providing insights that are often difficult to obtain through experimental methods alone. Quantum-chemical calculations, primarily using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been extensively employed to study the molecule's conformation, stability, and reactivity. acs.orgrsc.orgtsijournals.com
Gas-phase electron diffraction (GED) studies, in conjunction with quantum-chemical calculations, have established that this compound exists predominantly in a boat conformation with Cs symmetry. acs.orgrsc.org Theoretical calculations have predicted that the chair and twist conformations are significantly higher in energy, by 3.8 and 49.5 kcal mol−1 respectively, according to MP2 calculations. acs.org The preference for the boat conformation has been attributed to the anomeric n(N) → σ*(C−C) interaction, as revealed by Natural Bond Orbital (NBO) analysis. acs.org
Theoretical models have also been crucial in predicting the thermochemical properties of these compounds. For instance, the standard molar enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane was determined experimentally and validated through high-level ab initio calculations (DLPNO-CCSD(T1)/CBS). rsc.org This combined experimental and theoretical approach is vital for the development of reliable predictive models for the thermochemistry of diaziridines, which is particularly important for their application as high-energy materials. acs.orgrsc.org
Furthermore, computational docking studies have been used to predict the binding modes of this compound-2,4-dione derivatives with biological targets. nih.gov These studies predicted that these compounds bind to the IMP-binding site of inosine 5'-monophosphate dehydrogenase (IMPDH), providing a rationale for their observed inhibitory activity and selectivity for the type II isoform, which is a key target in cancer chemotherapy. nih.gov
| Theoretical Method | Property Studied | Key Findings | Reference |
| Gas Electron Diffraction & Quantum Chemistry (MP2, B3LYP) | Molecular Structure and Conformation | Exists exclusively as a boat conformation; chair and twist forms are higher in energy. | acs.orgrsc.org |
| Natural Bond Orbital (NBO) Analysis | Electronic Stabilization | The n(N) → σ*(C−C) anomeric effect stabilizes the boat conformation. | acs.org |
| DLPNO-CCSD(T1)/CBS & G4 | Enthalpy of Formation | Provided reliable theoretical values for the enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane. | rsc.org |
| Computational Docking | Ligand-Protein Binding | Predicted binding of dione (B5365651) derivatives to the IMP-binding site of IMPDH, explaining inhibitory action. | nih.gov |
Diversification and Expansion of Applied Research Domains
The unique structural features and reactivity of this compound and its derivatives have led to their exploration in a variety of applied research domains, moving beyond fundamental synthetic and structural chemistry.
One of the most promising applications is in the development of green hypergolic propellants . acs.orgfigshare.comsemanticscholar.org Certain this compound type compounds (DABHCs) have shown excellent ignition properties, with ignition delay times as short as 1 ms (B15284909) with nitrogen tetroxide. acs.orgfigshare.com These compounds are also predicted to have low toxicity, making them potentially safer and more environmentally friendly alternatives to traditional hydrazine-based fuels. acs.orgfigshare.com Their high heats of formation further contribute to their potential as high-performance propellants. acs.orgfigshare.com
In the field of medicinal chemistry , derivatives of this compound have emerged as potent and selective enzyme inhibitors. nih.gov Specifically, this compound-2,4-diones have been synthesized and shown to be selective inhibitors of the type II isoform of human inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo purine (B94841) biosynthesis pathway that is upregulated in neoplastic cells. nih.gov These compounds have demonstrated significant cytotoxicity against various leukemia and other cancer cell lines, with ED50 values in the low micromolar range, highlighting their potential as cancer chemotherapeutic agents. nih.gov
The rigid bicyclic scaffold of this compound also makes it an attractive building block in materials science . evitachem.comontosight.ai Its derivatives are being investigated for the development of novel polymers and functional materials with tailored properties. evitachem.comontosight.ai The unique structural characteristics of this scaffold can be exploited to control the three-dimensional architecture and properties of the resulting materials. evitachem.com
Furthermore, these compounds serve as valuable probes in biological studies for investigating enzyme mechanisms due to their ability to mimic natural substrates. evitachem.com Their application as intermediates in industrial chemistry for the synthesis of more complex molecules is also an area of active interest. evitachem.com
| Application Domain | Specific Example | Key Research Finding | Reference |
| Green Propellants | This compound (DABH) and its alkyl derivatives | Hypergolic with short ignition delays (1-11 ms) and predicted low toxicity. | acs.orgfigshare.com |
| Medicinal Chemistry | This compound-2,4-diones | Selective inhibitors of human IMPDH type II with potent anti-cancer activity (ED50 = 3.2-7.6 µM). | nih.gov |
| Materials Science | Derivatives of this compound | Used in the development of new polymers and functional materials with unique properties. | evitachem.comontosight.ai |
| Biological Studies | 6-Tosyl-6-azabicyclo[3.1.0]hexane | Acts as a probe for studying enzyme mechanisms by mimicking natural substrates. | evitachem.com |
Q & A
Basic: What are the key structural features of 1,5-Diazabicyclo[3.1.0]hexane, and how do they influence its reactivity?
The bicyclic framework of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 5, creating a strained, rigid geometry. This structure leads to unique electronic and steric effects. The nitrogen lone pairs participate in conjugation, while the bicyclic strain enhances reactivity in nucleophilic or electrophilic substitutions. Gas electron diffraction (GED) and quantum-chemical calculations reveal bond length deviations (e.g., N–C bonds at ~1.47 Å) and nonplanar conformations, which are critical for predicting regioselectivity in reactions .
Key Structural Parameters (GED vs. Computational):
| Parameter | Experimental (GED) | Computational (DFT) |
|---|---|---|
| N1–C2 bond length | 1.47 Å | 1.45 Å |
| C2–C3 bond length | 1.54 Å | 1.52 Å |
| Dihedral angle | 15.8° | 16.5° |
Basic: Which spectroscopic and computational methods are most effective for characterizing this compound derivatives?
- Gas Electron Diffraction (GED): Provides precise bond lengths and angles for gas-phase structures, as demonstrated in studies by Vishnevskiy et al. (2008) .
- Quantum-Chemical Calculations (DFT): Validates experimental data and predicts electronic properties (e.g., HOMO-LUMO gaps) .
- NMR Spectroscopy: Detects substituent effects on nitrogen shielding, particularly in derivatives like 6,6-dimethyl variants (e.g., 943516-54-9) .
- X-ray Crystallography: Limited by low volatility but useful for solid-state conformational analysis of crystalline derivatives.
Advanced: What methodological considerations are critical when studying pharmacological interactions of this compound derivatives?
- Binding Assay Design: Use radiolabeled derivatives (e.g., 3H/14C tags) to quantify interactions with targets like androgen receptors, as seen in procymidone studies .
- Dose-Response Curves: Optimize concentration ranges (e.g., 1 nM–10 µM) to avoid false positives from nonspecific binding.
- Control Experiments: Include competitive inhibitors (e.g., hydroxyflutamide) to validate specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
